5-Bromo-2-chlorobenzaldehyde

Description

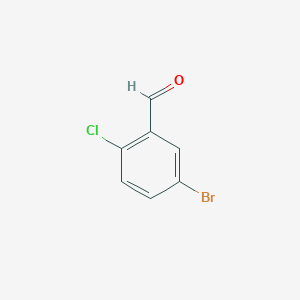

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKKRQAEYWOISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442450 | |

| Record name | 5-bromo-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189628-37-3 | |

| Record name | 5-Bromo-2-chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189628-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.231.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Bromo-2-chlorobenzaldehyde is a pivotal intermediate in the landscape of modern pharmaceutical synthesis, particularly in the development of treatments for type 2 diabetes. Its unique substitution pattern on the benzene ring makes it a valuable building block for complex molecular architectures. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, its key chemical reactions, and essential safety information.

Core Chemical and Physical Properties

5-Bromo-2-chlorobenzaldehyde is an off-white to pale yellow solid at room temperature.[1] Its structural and physical characteristics are fundamental to its reactivity and handling.

Table 1: Physical and Chemical Properties of 5-Bromo-2-chlorobenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO | [1][2][3] |

| Molecular Weight | 219.46 g/mol | [2] |

| CAS Number | 189628-37-3 | [1][2][3] |

| Appearance | Off-white to pale yellow solid/crystal powder | [1] |

| Melting Point | 43-46 °C | [1][3] |

| Boiling Point | 261 °C at 760 mmHg | [1][3] |

| Density | 1.698 g/cm³ | [1][3] |

| Solubility | Slightly soluble in water. Soluble in Chloroform (sparingly), DMSO (heated), and Methanol (slightly). | [1][4] |

| Flash Point | 112 °C | [1][3] |

| Refractive Index | 1.623 | [1][3] |

| Vapor Pressure | 0.012 mmHg at 25°C | [1][3] |

| XLogP3 | 2.7 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification and characterization of 5-Bromo-2-chlorobenzaldehyde.

Table 2: Spectroscopic Data for 5-Bromo-2-chlorobenzaldehyde

| Spectrum Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.41 (s, 1H, -CHO), 8.04 (d, J=2.5 Hz, 1H), 7.65 (dd, J=8.3, 2.5 Hz, 1H), 7.35 (d, J=8.6 Hz, 1H) | [1] |

| Mass Spectrometry (EI) | m/z = 218 (M)⁺ | [4] |

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-2-chlorobenzaldehyde is a critical process, given its importance as a pharmaceutical intermediate. Several methods have been developed, with a key pathway involving the oxidation of 5-bromo-2-chlorobenzyl alcohol. A more modern, efficient, and safer industrial synthesis starts from 2-chlorobenzoic acid.

Logical Workflow for Industrial Synthesis

The following diagram illustrates a common and efficient multi-step synthesis route.

Caption: Multi-step synthesis of 5-Bromo-2-chlorobenzaldehyde.

Detailed Experimental Protocols

Protocol 1: Synthesis via Oxidation of 5-bromo-2-chlorobenzyl alcohol

This method involves the oxidation of the corresponding benzyl alcohol. Various oxidizing agents can be employed.

-

Method A: Pyridinium Chlorochromate (PCC) Oxidation [5]

-

Add 60 g of PCC and 60 g of silica gel powder to a round-bottom flask.

-

Add 500 mL of dichloromethane and mix.

-

Cool the mixture to 0°C.

-

Dropwise, add a solution of 45 g of 5-bromo-2-chlorobenzyl alcohol in 300 mL of dichloromethane while maintaining the temperature at 0°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction solution is concentrated (spin-dried).

-

Isolate the product via column chromatography to yield 5-Bromo-2-chlorobenzaldehyde.

-

-

Method B: Swern Oxidation [4][5]

-

Dissolve dimethyl sulfoxide (DMSO) (0.26 mol) in dichloromethane at -78°C.

-

Slowly add oxalyl chloride (0.127 mol).

-

After 30 minutes, add a solution of 5-bromo-2-chlorobenzyl alcohol (59 mmol) in chloroform dropwise.

-

After 20 minutes, add triethylamine (40 mL) and allow the mixture to slowly warm to room temperature.

-

Quench the reaction with water (50 mL) and extract several times with ethyl acetate.

-

Combine the organic phases and wash sequentially with 2N hydrochloric acid, water, saturated sodium bicarbonate, and saturated sodium chloride solution.

-

Dry the organic phase over magnesium sulfate and concentrate under vacuum to obtain the product.

-

Note: While effective, Swern oxidation requires cryogenic temperatures and produces foul-smelling byproducts. PCC/PDC oxidation involves chromium, posing environmental concerns.[5]

Protocol 2: Improved Synthesis from 2-Chlorobenzoic Acid [6]

This patented method offers higher yields, improved safety, and is more environmentally friendly.

-

Step 1: Bromination of 2-Chlorobenzoic Acid

-

Use N-bromosuccinimide (NBS) in a sulfuric acid system to brominate 2-chlorobenzoic acid. This improves selectivity, favoring the 5-bromo isomer.[5][6]

-

The product, 5-bromo-2-chlorobenzoic acid, can be purified by direct water crystallization followed by a single solvent recrystallization, achieving purity >99% and yields up to 80%.[5]

-

-

Step 2: Reduction to 5-Bromo-2-chlorobenzyl Alcohol

-

Step 3: Oxidation to 5-Bromo-2-chlorobenzaldehyde

Chemical Reactivity and Applications in Drug Development

The primary utility of 5-Bromo-2-chlorobenzaldehyde lies in its role as a key intermediate for synthesizing SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[5][6] The aldehyde group is the main site of reactivity, readily participating in reactions to build more complex molecules.

Role in Pharmaceutical Synthesis

The compound serves as a crucial starting material for drugs like Dapagliflozin, Ertugliflozin, and Empagliflozin.[5][6] The synthesis involves coupling this aldehyde with an aryl or heteroaryl moiety, followed by further transformations.

Caption: Logical pathway from intermediate to SGLT2 inhibitor APIs.

Safety and Handling

Proper handling of 5-Bromo-2-chlorobenzaldehyde is essential in a laboratory or industrial setting. It is classified as an irritant.[2]

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | [1][2] |

| Hazard | H315 | Causes skin irritation. | [2][7] |

| Hazard | H319 | Causes serious eye irritation. | [2][7] |

| Hazard | H335 | May cause respiratory irritation. | [2][7] |

| Precautionary | P261 | Avoid breathing dust/mist/spray. | [7] |

| Precautionary | P264 | Wash skin thoroughly after handling. | [7] |

| Precautionary | P280 | Wear protective gloves/eye protection/face protection. | [7] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Handling Recommendations:

-

Use only in a well-ventilated area.[7]

-

Keep away from heat, sparks, and flame.[7]

-

Store in a dry, cool, well-ventilated area in a tightly closed container. The material can be air-sensitive, and storage under an inert gas is recommended.[4][7]

-

Incompatible with strong oxidizing agents.[7]

-

Emergency eye wash fountains and safety showers should be readily available.[7]

Conclusion

5-Bromo-2-chlorobenzaldehyde is a compound of significant industrial and pharmaceutical relevance. Its well-defined chemical properties and established synthetic routes make it an indispensable component in the production of modern antidiabetic drugs. Understanding its synthesis, reactivity, and safety is paramount for professionals engaged in drug discovery and chemical manufacturing. The continued optimization of its synthesis to favor greener, more efficient methods underscores its lasting importance in organic chemistry.

References

- 1. echemi.com [echemi.com]

- 2. 5-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 10608925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 5-BROMO-2-CHLOROBENZALDEHYDE CAS#: 189628-37-3 [m.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method - Google Patents [patents.google.com]

- 7. synquestlabs.com [synquestlabs.com]

5-Bromo-2-chlorobenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chlorobenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a comprehensive overview of the core physical characteristics of 5-Bromo-2-chlorobenzaldehyde, a key intermediate in various synthetic pathways.

Core Physical and Chemical Properties

5-Bromo-2-chlorobenzaldehyde is an aromatic aldehyde containing both bromine and chlorine substituents. Its chemical structure informs its reactivity and physical behavior.

Chemical Structure:

Quantitative Physical Data

The following table summarizes the key physical properties of 5-Bromo-2-chlorobenzaldehyde, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Weight | 219.47 g/mol | [2][3] |

| Appearance | Off-white to pale yellow or white crystalline solid/powder.[3][5][6][7] | [3][5][6][7] |

| Melting Point | 43-46 °C | [3][4] |

| Note: Other sources report ranges up to 73 °C. | [5][7] | |

| Boiling Point | 261 °C at 760 mmHg | [3][4][8] |

| Density | 1.698 g/cm³ | [3][4][8] |

| Flash Point | ~112 °C | [3][4][8] |

| Vapor Pressure | 0.012 mmHg at 25 °C | [3][4] |

| Refractive Index | 1.623 | [3][4] |

| Water Solubility | Slightly soluble.[3][4] | [3][4] |

| Solubility in Organic Solvents | Sparingly soluble in Chloroform, soluble in heated DMSO, and slightly soluble in Methanol with sonication.[6][8] | [6][8] |

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed in the provided results, the following are standard methodologies used to determine the key physical properties of a solid organic compound like 5-Bromo-2-chlorobenzaldehyde.

1. Melting Point Determination (Capillary Method):

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. A narrow range indicates high purity.

-

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer or temperature probe.

-

The temperature is raised slowly (typically 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied.

-

2. Boiling Point Determination (Distillation Method):

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Methodology:

-

The compound is placed in a distillation flask connected to a condenser and a collection flask.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

The flask is heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser to be cooled back into a liquid.

-

The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point at the given atmospheric pressure.

-

3. Density Determination (Pycnometer Method):

-

Principle: Density is the mass of a substance per unit volume.

-

Methodology:

-

A pycnometer (a flask with a specific, known volume) is weighed empty.

-

It is then filled with the substance (if melted) or with a solvent in which a known mass of the substance is dissolved, and weighed again.

-

The volume of the substance is determined by the displacement of the liquid.

-

The density is calculated by dividing the mass of the substance by its volume.

-

4. Solubility Assessment:

-

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

-

Methodology:

-

A small, measured amount of the solute (5-Bromo-2-chlorobenzaldehyde) is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, DMSO).

-

The mixture is agitated or sonicated at a controlled temperature.

-

The process is observed to determine if the solute dissolves completely.

-

If it dissolves, more solute is added until saturation is reached. Solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively measured (e.g., in g/100mL).

-

Logical Workflow for Physical State Analysis

The following diagram illustrates the logical relationship between the key physical properties that define the state and behavior of 5-Bromo-2-chlorobenzaldehyde at standard conditions.

Caption: Workflow for determining the physical state and solubility of the compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 5-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 10608925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. 5-Bromo-2-chlorobenzaldehyde | 189628-37-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 5-BROMO-2-CHLOROBENZALDEHYDE CAS#: 189628-37-3 [m.chemicalbook.com]

- 7. labproinc.com [labproinc.com]

- 8. 5-BROMO-2-CHLOROBENZALDEHYDE | 189628-37-3 [m.chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-2-chlorobenzaldehyde (CAS: 189628-37-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-chlorobenzaldehyde, a key chemical intermediate in organic synthesis and pharmaceutical development. It covers its physicochemical properties, synthesis protocols, safety and handling information, and its crucial role in the manufacturing of prominent antidiabetic drugs.

Chemical Identity and Physicochemical Properties

5-Bromo-2-chlorobenzaldehyde is an aromatic aldehyde substituted with both bromine and chlorine atoms. Its chemical structure and properties make it a versatile building block in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers for 5-Bromo-2-chlorobenzaldehyde

| Identifier | Value |

| CAS Number | 189628-37-3[1][2][3] |

| Molecular Formula | C₇H₄BrClO[1][2][3] |

| IUPAC Name | 5-bromo-2-chlorobenzaldehyde[1][3] |

| SMILES | C1=CC(=C(C=C1Br)C=O)Cl[1] |

| InChI Key | DPKKRQAEYWOISP-UHFFFAOYSA-N[1] |

| Synonyms | 2-Chloro-5-bromobenzaldehyde, Benzaldehyde, 5-bromo-2-chloro-[1] |

Table 2: Physicochemical Properties of 5-Bromo-2-chlorobenzaldehyde

| Property | Value |

| Molecular Weight | 219.46 g/mol [1][2] |

| Appearance | Off-white to light yellow crystalline powder[4][5] |

| Melting Point | 43-46 °C[2][5] |

| Boiling Point | 261.0 °C at 760 mmHg[2][5] |

| Density | 1.698 g/cm³[2] |

| Flash Point | 111.7 °C[2] |

| Water Solubility | Slightly soluble in water[2][5] |

| Vapor Pressure | 0.012 mmHg at 25°C[2][5] |

| XLogP3 | 2.7[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

Synthesis and Manufacturing

5-Bromo-2-chlorobenzaldehyde is a crucial intermediate, particularly for synthesizing several diabetes medications, including Dapagliflozin, Ertugliflozin, and Empagliflozin.[6][7] Various methods for its preparation have been documented in scientific literature and patents.

The following diagram illustrates a common multi-step synthesis pathway starting from 2-chlorobenzoic acid. This process involves bromination, reduction to an alcohol, and subsequent oxidation to the final aldehyde product.

Caption: Multi-step synthesis pathway from 2-chlorobenzoic acid.

Protocol 1: Synthesis from 2-Chlorobenzoic Acid [6][7]

This method involves three main steps, providing a high-purity product.

-

Step 1: Bromination of 2-Chlorobenzoic Acid

-

Reagents: 2-Chlorobenzoic acid, N-bromosuccinimide (NBS), Sulfuric acid (H₂SO₄).

-

Procedure: Dissolve 2-chlorobenzoic acid in concentrated sulfuric acid. Cool the mixture in an ice bath. Add NBS portion-wise while maintaining a low temperature (e.g., below 5°C). Stir the reaction for several hours until completion (monitored by TLC). The reaction mixture is then poured into ice water, and the precipitated solid is filtered. The crude 5-bromo-2-chlorobenzoic acid is purified by recrystallization from a suitable solvent like toluene to achieve a purity of over 99% and a yield of approximately 80%.[6]

-

-

Step 2: Reduction to 5-Bromo-2-chlorobenzyl Alcohol

-

Reagents: 5-Bromo-2-chlorobenzoic acid, Sodium borohydride (NaBH₄), Sulfuric acid, Tetrahydrofuran (THF).

-

Procedure: Dissolve 5-bromo-2-chlorobenzoic acid in THF. Cool the solution to 10-15°C and add NaBH₄. Stir for 30 minutes. Slowly add sulfuric acid dropwise, keeping the temperature between 10-20°C. After the addition, warm the mixture to 50-60°C and stir until the reaction is complete. Cool the mixture again and quench by adding 1N hydrochloric acid.[7] This reduction system offers high safety and can achieve a yield of up to 95%.[6]

-

-

Step 3: Oxidation to 5-Bromo-2-chlorobenzaldehyde

-

Reagents: 5-Bromo-2-chlorobenzyl alcohol, Sodium hypochlorite (NaClO), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst.

-

Procedure: Dissolve 5-bromo-2-chlorobenzyl alcohol in a suitable solvent like dichloromethane. Add a catalytic amount of TEMPO. Cool the mixture to 0-10°C and slowly add sodium hypochlorite solution. Monitor the reaction by TLC. Upon completion, the reaction is worked up to isolate the final product. This oxidation method avoids heavy metals and maintains a yield of 85-90%.[6]

-

Protocol 2: Oxidation of 5-Bromo-2-chlorobenzyl Alcohol using PCC/PDC [5][6]

Alternative oxidation methods have also been reported.

-

Reagents: 5-Bromo-2-chlorobenzyl alcohol, Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC), Dichloromethane (CH₂Cl₂).

-

Procedure: Dissolve 5-bromo-2-chlorobenzyl alcohol in dichloromethane. Add PCC (or PDC) to the solution. The reaction is stirred for several hours at room temperature. After the reaction is complete, the mixture is filtered through a pad of celite or silica gel to remove chromium residues. The filtrate is concentrated, and the resulting crude product is purified by flash chromatography to yield 5-bromo-2-chlorobenzaldehyde.[5] Note: These methods involve chromium, which poses environmental and health risks.[6]

Applications in Drug Development

5-Bromo-2-chlorobenzaldehyde serves as a foundational building block for the synthesis of SGLT2 (sodium-glucose cotransporter 2) inhibitors. These drugs are a class of oral medications used to treat type 2 diabetes by promoting the excretion of glucose through the urine.

The final drug molecules synthesized from this intermediate, such as Dapagliflozin, act on the SGLT2 protein in the proximal tubules of the kidneys. The diagram below illustrates this mechanism of action.

Caption: SGLT2 inhibitors block glucose reabsorption in the kidney.

Safety and Handling

Proper handling of 5-Bromo-2-chlorobenzaldehyde is essential in a laboratory or manufacturing setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][8] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1][8] |

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[8][9] In case of inadequate ventilation, use respiratory protection.[8]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[8]

-

First Aid Measures:

-

Storage Conditions: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[2][8] The compound may be air-sensitive, so storing under an inert gas is recommended.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

References

- 1. 5-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 10608925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 5-Bromo-2-Chlorobenzaldehyde CAS 189628-37-3 [hsppharma.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method - Google Patents [patents.google.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.pt [fishersci.pt]

An In-depth Technical Guide to 5-Bromo-2-chlorobenzaldehyde

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Bromo-2-chlorobenzaldehyde, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Properties

5-Bromo-2-chlorobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, characterized by the presence of bromine and chlorine atoms on the benzene ring, imparts specific reactivity that is harnessed in multi-step organic syntheses.

| Property | Value | Source |

| Molecular Formula | C7H4BrClO | [1][2][3] |

| Molecular Weight | 219.46 g/mol | [1][2] |

| CAS Number | 189628-37-3 | [1] |

| Appearance | Off-white to pale yellow solid | [4][5] |

| Melting Point | 43-46 °C | [5] |

| Boiling Point | 261 °C | [5] |

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-2-chlorobenzaldehyde is a critical process for its application in the pharmaceutical sector, particularly in the manufacturing of drugs for diabetes such as Dapagliflozin, Ertugliflozin, and Empagliflozin.[6][7] Several synthetic routes have been documented, with variations in starting materials, reagents, and reaction conditions. Below are detailed experimental protocols for common synthesis pathways.

1. Oxidation of 5-Bromo-2-chlorobenzyl alcohol

A prevalent method for preparing 5-Bromo-2-chlorobenzaldehyde involves the oxidation of 5-Bromo-2-chlorobenzyl alcohol. Various oxidizing agents can be employed for this transformation.

-

Swern Oxidation:

-

Dissolve dimethyl sulfoxide (DMSO) (0.26 mol) in dichloromethane (64 mL) and cool the solution to -78 °C.

-

Slowly add oxalyl chloride (0.127 mol) to the cooled solution.

-

After 30 minutes, add a solution of 5-bromo-2-chlorobenzyl alcohol (59 mmol) in chloroform (100 mL) dropwise.

-

Continue the reaction for 20 minutes, then add triethylamine (40 mL).

-

Allow the reaction mixture to slowly warm to room temperature.

-

Upon completion, add water (50 mL) and extract the product with ethyl acetate.

-

Wash the combined organic phases sequentially with 2N hydrochloric acid, water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic phase over magnesium sulfate and concentrate under vacuum to obtain the solid product.[5]

-

-

Pyridinium Chlorochromate (PCC) Oxidation:

-

To a round bottom flask, add pyridinium chlorochromate (PCC) (60 g) and silica gel powder (60 g).

-

Add dichloromethane (500 mL) to the flask and cool the mixture to 0°C.

-

A solution of 5-bromo-2-chlorobenzyl alcohol (45 g) in dichloromethane (300 mL) is added dropwise with stirring while maintaining the temperature at 0°C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent is removed by rotary evaporation, and the product is isolated by column chromatography.[4]

-

-

Pyridinium Dichromate (PDC) Oxidation:

-

Dissolve 5-bromo-2-chlorobenzyl alcohol (1.5 g, 6.8 mmol) in CH2Cl2 (30 mL).

-

Add pyridinium dichromate (PDC) (3.82 g, 10.2 mmol) to the solution.

-

Stir the reaction for 5 hours.

-

Add celite to the mixture and stir for an additional 20 minutes.

-

Filter the mixture through a pad of celite, washing with ether.

-

Concentrate the filtrate to yield a brown oil.

-

Purify the residue by flash silica gel chromatography (0% to 10% EtOAc in hexanes) to obtain the final product.[4]

-

2. Multi-step Synthesis from 2-Chlorobenzoic Acid

An alternative pathway involves a three-step process starting from 2-chlorobenzoic acid.[7] This method is advantageous as it avoids the use of heavy metals and offers a high yield.

-

Step 1: Bromination of 2-Chlorobenzoic Acid

-

Utilize N-bromosuccinimide (NBS) in the presence of sulfuric acid to selectively brominate 2-chlorobenzoic acid, primarily at the 5-position.[6]

-

This reaction yields 5-bromo-2-chlorobenzoic acid with high selectivity over the 3-bromo isomer.[6]

-

The product can be purified by crystallization from water, followed by recrystallization from a suitable solvent.[6]

-

-

Step 2: Reduction of 5-Bromo-2-chlorobenzoic Acid

-

Step 3: Oxidation to 5-Bromo-2-chlorobenzaldehyde

-

The final step is the oxidation of 5-bromo-2-chlorobenzyl alcohol to the target aldehyde.

-

This is achieved using a system of sodium hypochlorite (NaClO) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst.[6][7]

-

This method is environmentally friendly as it avoids the use of chromium-based oxidizing agents.[6]

-

Synthetic Workflow

The following diagram illustrates a common synthetic pathway for the preparation of 5-Bromo-2-chlorobenzaldehyde starting from 2-Chlorobenzoic Acid.

Caption: Synthetic pathway of 5-Bromo-2-chlorobenzaldehyde.

References

- 1. lookchem.com [lookchem.com]

- 2. 5-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 10608925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. echemi.com [echemi.com]

- 5. 5-BROMO-2-CHLOROBENZALDEHYDE CAS#: 189628-37-3 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method - Google Patents [patents.google.com]

Spectral Analysis of 5-Bromo-2-chlorobenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Bromo-2-chlorobenzaldehyde (C₇H₄BrClO), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

5-Bromo-2-chlorobenzaldehyde is a disubstituted aromatic aldehyde. The presence of bromine and chlorine atoms, along with the aldehyde functional group, results in a unique spectral signature that is crucial for its identification and characterization. This guide presents a compilation of experimental and predicted spectral data to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and predicted ¹³C NMR spectral data for 5-Bromo-2-chlorobenzaldehyde.

¹H NMR Spectral Data

The proton NMR spectrum reveals the arrangement of hydrogen atoms in the molecule. The experimental data in deuterated chloroform (CDCl₃) is presented below.[1]

Table 1: ¹H NMR Spectral Data of 5-Bromo-2-chlorobenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.41 | Singlet | - | 1H | Aldehyde proton (-CHO) |

| 8.04 | Doublet | 2.5 | 1H | Aromatic proton (H-6) |

| 7.65 | Doublet of Doublets | 8.3, 2.5 | 1H | Aromatic proton (H-4) |

| 7.35 | Doublet | 8.6 | 1H | Aromatic proton (H-3) |

¹³C NMR Spectral Data (Predicted)

Due to the unavailability of experimental data, the ¹³C NMR chemical shifts have been predicted based on the analysis of similar substituted benzaldehydes. These predictions provide a reliable estimate for the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data of 5-Bromo-2-chlorobenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 189-192 | Aldehyde Carbonyl (C=O) |

| 138-141 | Aromatic Carbon (C-Cl) |

| 135-138 | Aromatic Carbon (C-CHO) |

| 133-136 | Aromatic Carbon (C-H, C-4) |

| 130-133 | Aromatic Carbon (C-H, C-6) |

| 128-131 | Aromatic Carbon (C-H, C-3) |

| 122-125 | Aromatic Carbon (C-Br) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for 5-Bromo-2-chlorobenzaldehyde are predicted based on established correlations for aromatic aldehydes and halogenated compounds.[2][3][4][5][6]

Table 3: Predicted IR Absorption Frequencies for 5-Bromo-2-chlorobenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2850-2750 | Weak | C-H Stretch | Aldehyde C-H |

| 1710-1685 | Strong | C=O Stretch | Aromatic Aldehyde |

| 1600-1585 | Medium | C=C Stretch | Aromatic Ring |

| 1500-1400 | Medium | C=C Stretch | Aromatic Ring |

| 1100-1000 | Strong | C-Cl Stretch | Aryl Chloride |

| 700-600 | Strong | C-Br Stretch | Aryl Bromide |

| 900-675 | Strong | C-H Out-of-plane Bend | Substituted Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of 5-Bromo-2-chlorobenzaldehyde is 217.91341 Da.[7] The predicted major fragment ions and their characteristic isotopic patterns are outlined below. The presence of both bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a complex and highly characteristic isotopic distribution for the molecular ion and any fragments containing these halogens.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 5-Bromo-2-chlorobenzaldehyde

| m/z (for most abundant isotopes) | Ion Structure | Fragmentation Pathway |

| 218/220/222 | [C₇H₄BrClO]⁺• | Molecular Ion (M⁺•) |

| 217/219/221 | [C₇H₃BrClO]⁺ | Loss of H• |

| 189/191/193 | [C₆H₄BrCl]⁺ | Loss of CO |

| 140/142 | [C₇H₄ClO]⁺ | Loss of Br• |

| 111/113 | [C₆H₄Cl]⁺ | Loss of Br• and CO |

| 76 | [C₆H₄]⁺ | Loss of Br•, Cl•, and CO |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 5-Bromo-2-chlorobenzaldehyde.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromo-2-chlorobenzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-350.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed isotopic patterns with the theoretical patterns for compounds containing one bromine and one chlorine atom.

Experimental Workflow

The logical flow of acquiring and analyzing the spectral data for 5-Bromo-2-chlorobenzaldehyde is illustrated in the following diagram.

References

- 1. echemi.com [echemi.com]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. homework.study.com [homework.study.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5-Bromo-2-chlorobenzaldehyde | C7H4BrClO | CID 10608925 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-2-chlorobenzaldehyde: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety and hazards associated with 5-Bromo-2-chlorobenzaldehyde (CAS No: 189628-37-3). The information herein is intended to equip laboratory and drug development professionals with the necessary knowledge to handle this compound safely, mitigate risks, and respond effectively to potential exposures or incidents. All quantitative data is summarized for clarity, and relevant experimental methodologies are detailed.

Hazard Identification and Classification

5-Bromo-2-chlorobenzaldehyde is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification

The GHS classification for 5-Bromo-2-chlorobenzaldehyde is summarized in the table below.[1][2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | 4 (50% of notifications) | H302: Harmful if swallowed |

Hazard Pictograms and Signal Word

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.[1][3][4]

| Code | Statement |

| P261 | Avoid breathing dust, mist, spray.[1] |

| P264 | Wash skin thoroughly after handling.[1][3] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[5] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[5] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][3] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Information and Experimental Protocols

The hazard classifications are based on toxicological data. The following sections detail the nature of these hazards and the experimental methodologies used for their determination.

Skin Irritation (H315)

Experimental Protocol: OECD Guideline 404 - Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.[6]

-

Test System: The albino rabbit is the recommended species for this test. A small area of the animal's back is clipped free of fur.[7]

-

Application: A specified amount of the test substance (typically 0.5 g for a solid) is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[6]

-

Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[5][6]

-

Scoring: The severity of erythema and edema are scored on a scale of 0 (no effect) to 4 (severe effect). A mean score is calculated for each observation time.

-

Classification: A substance is classified as a skin irritant (Category 2) if it produces a mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in at least 2 of 3 tested animals, or if the inflammation is persistent.

Eye Irritation (H319)

Causes serious eye irritation.[1][2]

Experimental Protocol: OECD Guideline 405 - Acute Eye Irritation/Corrosion

This guideline outlines the procedure for determining the potential of a substance to produce reversible changes in the eye.[1][2]

-

Test System: The albino rabbit is the preferred species. The test is typically initiated using a single animal.[4]

-

Application: A single dose of the test substance (typically 0.1 mL for a liquid or not more than 0.1 g for a solid) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[2][4]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[4] Observations are made for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

-

Scoring: The severity of the observed effects is graded according to a standardized scoring system.

-

Classification: A substance is classified as an eye irritant (Category 2A) if it produces, in at least 2 of 3 tested animals, a positive response of: corneal opacity ≥ 1, iritis ≥ 1, conjunctival redness ≥ 2, or conjunctival chemosis ≥ 2, which are fully reversible within 21 days.

Respiratory Irritation (H335)

May cause respiratory irritation.[1][2]

Basis for Classification: GHS Specific Target Organ Toxicity - Single Exposure (STOT-SE) Category 3

This classification is primarily based on human evidence and includes transient, irritant effects on the respiratory tract.

-

Evidence: The classification relies on reports of respiratory irritation in humans exposed to the substance. This can include symptoms such as coughing, pain, choking, and difficulty breathing.[8]

-

Animal Studies: While human data is the primary source, animal studies showing signs of respiratory irritation can also be used.[9]

-

Mechanism: The substance is presumed to act as a direct irritant to the mucous membranes of the respiratory tract.

-

Classification Criteria: The effects are reversible after exposure ceases and do not lead to significant long-term structural or functional changes in the respiratory system.[8][10]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention.[1] |

| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][3] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get medical advice/attention.[1] |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

| Aspect | Recommendations |

| Handling | Do not handle until all safety precautions have been read and understood. Ensure good ventilation of the work station. Do not breathe dust, mist, or spray. Wear personal protective equipment. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety procedures.[1] |

| Storage | Store in a dry, cool, well-ventilated area.[1] Keep container closed when not in use. Keep away from ignition sources. The substance is air sensitive; keep contents under an inert gas.[1] Store locked up.[1] |

| Incompatible Materials | Strong oxidizing agents.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

| Step | Action |

| Personal Precautions | Evacuate unnecessary personnel. Ensure adequate ventilation. Do not breathe dust. Only qualified personnel equipped with suitable protective equipment should intervene.[1] |

| Environmental Precautions | Avoid release to the environment. Notify authorities if the product enters sewers or public waters.[1] |

| Containment | Stop the leak if it is safe to do so.[1] |

| Cleaning Up | Sweep or shovel spills into an appropriate container for disposal. Minimize the generation of dust.[1] |

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 5-Bromo-2-chlorobenzaldehyde.

| Protection Type | Specification |

| Eye/Face Protection | Chemical goggles or safety glasses. A face shield is also recommended.[1] |

| Hand Protection | Protective gloves (e.g., nitrile rubber).[1] |

| Skin and Body Protection | Wear suitable protective clothing and safety shoes.[1] |

| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[1] |

Fire-Fighting Measures

| Aspect | Information |

| Suitable Extinguishing Media | Alcohol-resistant foam, carbon dioxide, dry powder, water spray. Use extinguishing media appropriate for the surrounding fire.[1] |

| Specific Hazards | Thermal decomposition generates carbon oxides, hydrogen bromide, and hydrogen chloride.[1] |

| Fire-Fighting Instructions | In case of fire, evacuate the area.[1] |

| Protection for Firefighters | Wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[1] |

Stability and Reactivity

| Aspect | Information |

| Reactivity | No additional information available.[1] |

| Chemical Stability | The product is stable under normal handling and storage conditions.[1] |

| Possibility of Hazardous Reactions | No additional information available.[1] |

| Conditions to Avoid | Keep away from heat, sparks, and flame.[1] |

| Incompatible Materials | Strong oxidizing agents.[1] |

| Hazardous Decomposition Products | Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, thermal decomposition can produce carbon oxides, hydrogen bromide, and hydrogen chloride.[1] |

Visualizations

Personal Protective Equipment (PPE) Workflow

Caption: Workflow illustrating the necessary personal protective equipment for handling 5-Bromo-2-chlorobenzaldehyde.

Accidental Release Response Plan

Caption: Logical workflow for responding to an accidental release of 5-Bromo-2-chlorobenzaldehyde.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 7. oecd.org [oecd.org]

- 8. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. schc.org [schc.org]

- 10. CLP, 3.8.1., Definitions and general considerations :: ReachOnline [reachonline.eu]

Solubility Profile of 5-Bromo-2-chlorobenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-chlorobenzaldehyde in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on presenting the existing qualitative solubility information, coupled with a detailed experimental protocol to enable researchers to determine quantitative solubility in their own laboratory settings.

Qualitative Solubility Data

The solubility of 5-Bromo-2-chlorobenzaldehyde has been described in several sources, providing a general understanding of its behavior in different organic solvents. This information is crucial for selecting appropriate solvents for synthesis, purification, and formulation development. The table below summarizes the available qualitative data.

| Solvent | Solubility Description | Citation |

| Water | Slightly Soluble | [1] |

| Methanol | Slightly Soluble (with sonication) | [2] |

| Chloroform | Sparingly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble (with heating) | [2] |

Note: The terms "slightly soluble" and "sparingly soluble" are qualitative descriptors and can vary depending on the specific experimental conditions. For precise applications, quantitative determination is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values (e.g., in g/100 mL or mol/L), the following detailed experimental protocol, based on the equilibrium shake-flask method, is provided. This method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

5-Bromo-2-chlorobenzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or incubator with orbital shaking capabilities

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 20 mL glass scintillation vials)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Spatula and weighing paper

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 5-Bromo-2-chlorobenzaldehyde.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromo-2-chlorobenzaldehyde to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Shake the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to determine the time to equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.

-

Immediately dilute the filtered sample with a known volume of the same solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of 5-Bromo-2-chlorobenzaldehyde in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: Develop a method with a suitable column and mobile phase to achieve good separation and peak shape. Prepare a calibration curve using standard solutions of known concentrations.

-

For UV-Vis: Determine the wavelength of maximum absorbance (λmax) of 5-Bromo-2-chlorobenzaldehyde in the chosen solvent. Prepare a calibration curve by measuring the absorbance of a series of standard solutions.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor used during sample preparation.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

References

A Comprehensive Technical Guide to 5-Bromo-2-chlorobenzaldehyde for Researchers and Drug Development Professionals

Introduction

5-Bromo-2-chlorobenzaldehyde is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique substitution pattern on the benzene ring makes it a valuable building block for the synthesis of complex organic molecules, most notably as a crucial precursor in the manufacture of several modern antidiabetic drugs. This technical guide provides an in-depth overview of its commercial availability, synthesis, analytical characterization, and physical properties, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Specifications

5-Bromo-2-chlorobenzaldehyde is readily available from a range of commercial chemical suppliers. The typical purity offered is ≥98%, with analyses often conducted by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). It is generally supplied as an off-white to light yellow crystalline powder.

| Supplier | Product Number | Purity Specification | Available Quantities |

| Tokyo Chemical Industry (TCI) | B4756 | >98.0% (GC) | 1g, 5g |

| Thermo Scientific Chemicals | H64438 | >97.5% (HPLC) | 5g |

| BLD Pharm | BD138947 | ≥98.0% | Custom |

| Henan Allgreen Chemical Co., Ltd | AG-189628-37-3 | Custom | Custom |

| Home Sunshine Pharma | - | ≥98% | Custom |

| Lab Pro Inc. | B4756-5G | Min. 98.0% (GC) | 5g |

| Changzhou Tianrui Pharmaceutical | - | 98% | 500g, 1kg, 5kg |

| Jia Xing Isenchem Co.,Ltd | - | 98% (HPLC or GC) | 25g, 100g, 500g, 1kg |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 5-Bromo-2-chlorobenzaldehyde is provided below. This data is essential for its identification, handling, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 189628-37-3 | [1] |

| Molecular Formula | C₇H₄BrClO | [1] |

| Molecular Weight | 219.46 g/mol | [1] |

| Appearance | Off-white to light yellow crystal powder | [2] |

| Melting Point | 65-69 °C | [2] |

| Boiling Point | 257.7 °C at 760 mmHg | [2] |

| Flash Point | 109.7 °C | [2] |

| Purity | ≥98% | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ~10.3 | s | - | -CHO | |

| ~7.9 | d | ~2.5 Hz | Ar-H | |

| ~7.7 | dd | ~8.7, 2.5 Hz | Ar-H | |

| ~7.5 | d | ~8.7 Hz | Ar-H |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| ~189 | C=O (aldehyde) | |

| ~138 | Ar-C | |

| ~135 | Ar-C | |

| ~134 | Ar-C | |

| ~130 | Ar-C | |

| ~129 | Ar-C | |

| ~120 | Ar-C |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1580, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1200 | Medium | C-H in-plane bend |

| ~820 | Strong | C-H out-of-plane bend |

| ~750 | Strong | C-Cl stretch |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 5-Bromo-2-chlorobenzaldehyde is expected to show a prominent molecular ion peak. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable for the molecular ion and any fragments containing these halogens.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 5-Bromo-2-chlorobenzaldehyde in EI-MS.

Synthetic Methodologies

The synthesis of 5-Bromo-2-chlorobenzaldehyde is a critical process for its application in pharmaceutical manufacturing. Two primary synthetic routes are detailed below.

Method 1: Multi-step Synthesis from 2-Chlorobenzoic Acid

This method involves a three-step process starting from the readily available 2-chlorobenzoic acid.[3] This approach offers high purity and good overall yield.

Synthesis Workflow:

Caption: Synthetic pathway of 5-Bromo-2-chlorobenzaldehyde from 2-Chlorobenzoic Acid.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid

-

To a solution of 2-chlorobenzoic acid in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to afford 5-bromo-2-chlorobenzoic acid. A purity of >99% and a yield of up to 80% can be achieved.[4]

Step 2: Synthesis of 5-Bromo-2-chlorobenzyl Alcohol

-

Dissolve 5-bromo-2-chlorobenzoic acid in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 10-15 °C and add sodium borohydride (NaBH₄) portion-wise.

-

After stirring for 30 minutes, slowly add sulfuric acid, maintaining the temperature between 10-20 °C.[3]

-

Warm the reaction to 50-60 °C and stir until the reaction is complete.

-

Cool the mixture and quench with 1N hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chlorobenzyl alcohol with a yield of up to 95%.[4]

Step 3: Synthesis of 5-Bromo-2-chlorobenzaldehyde

-

Dissolve 5-bromo-2-chlorobenzyl alcohol in a suitable solvent like dichloromethane.

-

Add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).

-

Cool the mixture to 0-10 °C and slowly add a solution of sodium hypochlorite (NaClO).[4]

-

Stir the reaction at this temperature until completion.

-

Work up the reaction by separating the organic layer, washing with water and brine, drying, and concentrating to yield 5-bromo-2-chlorobenzaldehyde. This final oxidation step can achieve a yield of 85-90%.[4]

Method 2: Direct Oxidation of 5-Bromo-2-chlorobenzyl Alcohol

This method is a more direct route if the starting alcohol is available. Various oxidizing agents can be employed, with TEMPO-catalyzed oxidation being a modern and efficient choice.[4]

Experimental Protocol (TEMPO-catalyzed oxidation):

-

In a reaction flask, dissolve 5-bromo-2-chlorobenzyl alcohol (1 equivalent) in a suitable solvent such as acetonitrile (MeCN).

-

Add 2,2'-bipyridyl (bpy) and TEMPO (catalytic amounts).

-

Add copper(I) bromide (CuBr) and N-methylimidazole (NMI).

-

Stir the reaction mixture under an atmosphere of air or oxygen at room temperature.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with a non-polar solvent like pentane and wash with water to remove the catalyst.

-

The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel can be performed if necessary to obtain highly pure 5-bromo-2-chlorobenzaldehyde.

Analytical Methods for Quality Control

Ensuring the purity of 5-Bromo-2-chlorobenzaldehyde is crucial for its use in pharmaceutical synthesis. The following are typical analytical methods employed for its quality control.

Gas Chromatography (GC)

A rapid and efficient GC method can be developed for the analysis of 5-Bromo-2-chlorobenzaldehyde and its potential isomers.

-

Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 2.0 mL/min.

-

Injector: Split/splitless at 250 °C.

-

Oven Program:

-

Initial temperature: 140 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 200 °C, hold for 2 minutes.

-

Ramp: 20 °C/min to 250 °C, hold for 5 minutes.

-

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the purity determination and quantification of 5-Bromo-2-chlorobenzaldehyde.

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detector: UV detector at a suitable wavelength (e.g., 254 nm).

Applications in Drug Development

5-Bromo-2-chlorobenzaldehyde is a key starting material in the synthesis of several SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[4] These drugs work by preventing the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels. Notable examples of drugs synthesized using this intermediate include:

-

Dapagliflozin

-

Ertugliflozin

-

Empagliflozin

The synthesis of these complex molecules often involves the reaction of 5-bromo-2-chlorobenzaldehyde with a C-aryl glucoside derivative in the presence of a strong base. The aldehyde functionality allows for the formation of a crucial carbon-carbon bond, leading to the core structure of these antidiabetic agents.

Logical Relationship in SGLT2 Inhibitor Synthesis:

Caption: Role of 5-Bromo-2-chlorobenzaldehyde in the synthesis of SGLT2 inhibitors.

Conclusion

5-Bromo-2-chlorobenzaldehyde is a fundamentally important intermediate for the pharmaceutical industry, particularly in the development of treatments for type 2 diabetes. A thorough understanding of its commercial availability, synthetic routes, and analytical characterization is essential for researchers and drug development professionals. This guide has provided a comprehensive overview of these key technical aspects to support its effective use in research and manufacturing.

References

Methodological & Application

Synthesis of 5-Bromo-2-chlorobenzaldehyde from 2-chlorobenzoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromo-2-chlorobenzaldehyde, a key intermediate in the manufacturing of several pharmaceutical compounds, including antidiabetic drugs like Dapagliflozin, Ertugliflozin, and Empagliflozin.[1][2] The synthesis commences from the readily available starting material, 2-chlorobenzoic acid, and proceeds through a three-step reaction sequence: electrophilic bromination, reduction of the carboxylic acid, and subsequent oxidation of the resulting alcohol.

Synthetic Pathway Overview

The synthesis route involves the following key transformations:

-

Bromination: 2-chlorobenzoic acid undergoes electrophilic aromatic substitution to introduce a bromine atom at the 5-position, yielding 5-Bromo-2-chlorobenzoic acid. The use of N-bromosuccinimide (NBS) in sulfuric acid is a preferred method, demonstrating high regioselectivity and yield.[1][2]

-

Reduction: The carboxylic acid functionality of 5-Bromo-2-chlorobenzoic acid is then selectively reduced to a primary alcohol, 5-Bromo-2-chlorobenzyl alcohol, using a sodium borohydride system.[1][2]

-

Oxidation: Finally, the primary alcohol is oxidized to the target aldehyde, 5-Bromo-2-chlorobenzaldehyde. A mild and efficient oxidation is achieved using sodium hypochlorite (NaClO) in the presence of a TEMPO catalyst.[1][2]

Experimental Workflow

Figure 1: Synthetic workflow for 5-Bromo-2-chlorobenzaldehyde.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Yield (%) | Purity (%) | Isomer Ratio (5-Bromo:3-Bromo) |

| 1 | Bromination | N-Bromosuccinimide (NBS), Sulfuric Acid (H₂SO₄) | - | up to 80 | >99 | 18:1 |

| 2 | Reduction | Sodium Borohydride (NaBH₄), Sulfuric Acid (H₂SO₄) | Tetrahydrofuran (THF) | up to 95 | - | - |

| 3 | Oxidation | Sodium Hypochlorite (NaClO), TEMPO | - | 85-90 | - | - |

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chlorobenzoic acid

This protocol details the highly selective monobromination of 2-chlorobenzoic acid.

Materials:

-

2-chlorobenzoic acid

-

N-bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Toluene

-

Ice water

Procedure:

-

In a suitable reaction vessel, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid.

-

To this solution, add N-bromosuccinimide (NBS) portion-wise while maintaining the reaction temperature. The use of an NBS/sulfuric acid system significantly improves the regioselectivity, favoring the formation of the 5-bromo isomer over the 3-bromo isomer, with ratios reported as high as 18:1.[1]

-

After the addition is complete, continue to stir the reaction mixture until completion, which can be monitored by an appropriate analytical technique (e.g., HPLC or TLC).

-

Upon completion, carefully pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the white crude solid and wash with water.

-

Purify the crude product by recrystallization from toluene to obtain 5-Bromo-2-chlorobenzoic acid as a white solid. A yield of up to 80% with a purity exceeding 99% can be achieved.[1][2]

Step 2: Synthesis of 5-Bromo-2-chlorobenzyl alcohol

This protocol describes the reduction of the carboxylic acid to a primary alcohol.

Materials:

-

5-Bromo-2-chlorobenzoic acid

-

Sodium borohydride (NaBH₄)

-

Concentrated Sulfuric Acid

-

Tetrahydrofuran (THF)

-

1N Hydrochloric acid

Procedure:

-

In a reaction flask, dissolve 5-Bromo-2-chlorobenzoic acid in tetrahydrofuran (THF).

-

Cool the solution to 10-15°C and add sodium borohydride (NaBH₄) portion-wise, followed by stirring for 30 minutes.[2]

-

Carefully add concentrated sulfuric acid dropwise, ensuring the temperature is maintained between 10-20°C.[2]

-

After the addition, warm the reaction mixture to 50-60°C and stir until the reaction is complete.[2]

-

Cool the reaction mixture to 10-20°C and quench by the dropwise addition of 1N hydrochloric acid.[2]

-

The product, 5-Bromo-2-chlorobenzyl alcohol, can then be extracted using a suitable organic solvent. This reduction method is reported to achieve a yield of up to 95%.[1]

Step 3: Synthesis of 5-Bromo-2-chlorobenzaldehyde

This protocol outlines the final oxidation step to the target aldehyde.

Materials:

-

5-Bromo-2-chlorobenzyl alcohol

-

Sodium hypochlorite (NaClO) solution

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

-

4-methylpyridine

Procedure:

-

Dissolve 5-Bromo-2-chlorobenzyl alcohol in a suitable solvent.

-

Add a catalytic amount of TEMPO and 4-methylpyridine.

-

Cool the reaction mixture to 0-10°C.[1]

-

Slowly add sodium hypochlorite (NaClO) solution while maintaining the temperature between 0-10°C.[1]

-

Monitor the reaction for completion.

-

Upon completion, work up the reaction mixture to isolate the final product, 5-Bromo-2-chlorobenzaldehyde. This oxidation method is advantageous as it avoids the use of heavy metals and provides a yield in the range of 85-90%.[1]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for different scales.

References

Application Notes and Protocols for the Oxidation of 5-Bromo-2-chlorobenzyl Alcohol to 5-Bromo-2-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical oxidation of 5-bromo-2-chlorobenzyl alcohol to its corresponding aldehyde, 5-bromo-2-chlorobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including precursors for diabetes medications such as Dapagliflozin, Ertugliflozin, and Empagliflozin.[1] A comparative overview of several common and effective oxidation methods is presented, including protocols utilizing chromium-based reagents (PCC and PDC), Swern oxidation, TEMPO-catalyzed oxidation, Dess-Martin Periodinane (DMP), and manganese dioxide (MnO₂). The advantages and disadvantages of each method are discussed to aid in the selection of the most appropriate protocol based on factors such as yield, reaction conditions, safety, and environmental impact.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, 5-bromo-2-chlorobenzaldehyde, is a key building block in the pharmaceutical industry.[1][2] The presence of halogen substituents on the aromatic ring requires mild and selective oxidation conditions to avoid side reactions. This document outlines various established methods for this conversion, providing detailed protocols to be adapted in a laboratory setting.

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidizing agent is crucial for the successful synthesis of 5-bromo-2-chlorobenzaldehyde. The following table summarizes the key quantitative data for several common methods.

| Oxidation Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| PCC Oxidation | Pyridinium chlorochromate (PCC), Silica gel | Dichloromethane (CH₂Cl₂) | 0 | Monitored by TLC | ~81 (from acid) | Column separation | [3] |

| PDC Oxidation | Pyridinium dichromate (PDC) | Dichloromethane (CH₂Cl₂) | Room Temp. | 5 hours | 86 | >98 (after chromatography) | [3] |

| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA) | Dichloromethane (CH₂Cl₂) | -78 to Room Temp. | - | - | - | [1][4][5] |

| TEMPO-Catalyzed Oxidation | Sodium hypochlorite (NaClO), TEMPO | - | 0 - 10 | - | 85 - 90 | - | [1] |

| Dess-Martin Periodinane | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temp. | Short | High | High | [6][7][8] |

| Manganese Dioxide | Activated Manganese Dioxide (MnO₂) | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | Room Temp. or 60 | Overnight or 12 hours | High | - | [9][10][11][12][13] |

Note: Yields and reaction conditions may vary depending on the specific experimental setup and scale.

Experimental Protocols

Method 1: Oxidation with Pyridinium Dichromate (PDC)

This method offers high yields and is a reliable procedure for this transformation.[3]

Materials:

-

5-bromo-2-chlorobenzyl alcohol

-

Pyridinium dichromate (PDC)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Celite

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 5-bromo-2-chlorobenzyl alcohol (1.5 g, 6.8 mmol) in anhydrous dichloromethane (30 mL), add pyridinium dichromate (3.82 g, 10.2 mmol).[3]

-

Stir the reaction mixture at room temperature for 5 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add Celite to the mixture and stir for an additional 20 minutes.[3]

-

Filter the mixture through a pad of Celite, washing the pad with diethyl ether.[3]

-

Concentrate the filtrate under reduced pressure to obtain a brown oil.[3]

-

Purify the crude product by flash silica gel chromatography, eluting with a gradient of 0% to 10% ethyl acetate in hexanes, to yield 5-bromo-2-chlorobenzaldehyde as a clear oil (1.28 g, 86% yield).[3]

Characterization:

-

Appearance: Off-white to pale yellow solid.[3]

-

¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.6 Hz, 1H), 7.65 (dd, J=8.3, 2.5 Hz, 1H), 8.04 (d, J=2.5 Hz, 1H), 10.41 (s, 1H).[3]

-

Melting Point: 43-46 °C.[3]

Method 2: TEMPO-Catalyzed Oxidation

This method is considered more environmentally friendly as it avoids the use of heavy metals.[1][14]

Materials:

-

5-bromo-2-chlorobenzyl alcohol

-

Sodium hypochlorite (NaClO) solution

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

-

Appropriate solvent system (e.g., Dichloromethane and water with a phase-transfer catalyst)

Procedure:

-

Dissolve 5-bromo-2-chlorobenzyl alcohol in a suitable organic solvent.

-

Add a catalytic amount of TEMPO.

-

Slowly add sodium hypochlorite solution while maintaining the temperature.

-

Stir the reaction vigorously until the starting material is consumed (monitor by TLC).

-

Perform an aqueous workup to quench the reaction and remove water-soluble components.

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography if necessary. A reported yield for this method is between 85-90%.[1][14]

Method 3: Swern Oxidation

The Swern oxidation is a widely used method that operates at low temperatures and avoids harsh reagents.[5]

Materials:

-

Oxalyl chloride or Trifluoroacetic anhydride (TFAA)[15]

-

Dimethyl sulfoxide (DMSO), anhydrous

-

5-bromo-2-chlorobenzyl alcohol

-

Triethylamine (TEA) or another hindered base

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.

-

Slowly add a solution of anhydrous DMSO in anhydrous dichloromethane to the cooled oxalyl chloride solution.

-